molecular formula C14H15N3O B11804577 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11804577
M. Wt: 241.29 g/mol
InChI Key: GCKBQEMPVFWNKQ-UHFFFAOYSA-N
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Description

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a propoxyphenyl group attached to the pyrazole ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 3-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the nitrile group allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the propoxy group, which may affect its reactivity and biological activity.

    2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methoxy group instead of a propoxy group, leading to different chemical properties.

    2-(5-(3-Methylphenyl)-1H-pyrazol-3-yl)acetonitrile: The presence of a methyl group instead of a propoxy group alters its steric and electronic properties.

Uniqueness

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-[3-(3-propoxyphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C14H15N3O/c1-2-8-18-13-5-3-4-11(9-13)14-10-12(6-7-15)16-17-14/h3-5,9-10H,2,6,8H2,1H3,(H,16,17)

InChI Key

GCKBQEMPVFWNKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

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